molecular formula C17H15FN2O3S2 B2734415 3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide CAS No. 895470-70-9

3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2734415
CAS No.: 895470-70-9
M. Wt: 378.44
InChI Key: NWDMSNLVRMGZJM-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is a synthetic small molecule characterized by a benzothiazole core substituted with a 4-methyl group and linked via a propanamide chain to a 4-fluorophenylsulfonyl moiety (CAS No: 895469-64-4, Molecular Weight: 378.4 g/mol, Molecular Formula: C17H15FN2O3S2) . This compound belongs to a class of benzothiazole derivatives known for their diverse and potent pharmacological activities, making them valuable scaffolds in drug discovery . The structural features of this molecule are particularly significant; the sulfonamide group is known for its ability to inhibit various enzymes, while the benzothiazole moiety is frequently associated with antimicrobial and anticancer properties . Research into similar compounds has indicated promising biological activities, including enzyme inhibition and dose-dependent cytotoxicity against various cancer cell lines, with mechanisms potentially linked to the induction of apoptosis through caspase pathway activation . The presence of the fluorine atom enhances the molecule's metabolic stability and membrane permeability, which are desirable properties for a lead compound in pharmaceutical research . This product is intended for in-vitro studies in controlled laboratory settings and is strictly for Research Use Only. It is not categorized as a medicine or drug and has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-11-3-2-4-14-16(11)20-17(24-14)19-15(21)9-10-25(22,23)13-7-5-12(18)6-8-13/h2-8H,9-10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDMSNLVRMGZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Propanoyl Chloride

A straightforward approach involves sulfonylation of 3-chloropropanoyl chloride with sodium 4-fluorophenyl sulfinate:

  • Reaction Conditions :
    • 3-Chloropropanoyl chloride (1 eq) reacts with sodium 4-fluorophenyl sulfinate (1.2 eq) in dimethylformamide (DMF) at 80°C for 12 hours.
    • Tetrabutylammonium bromide (TBAB, 0.1 eq) acts as a phase-transfer catalyst, enhancing reactivity.
  • Workup : The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethyl acetate to yield 3-((4-fluorophenyl)sulfonyl)propanoyl chloride.
  • Yield : 68–72%.

Oxidation of Thioether Intermediate

An alternative method oxidizes a thioether precursor to the sulfone:

  • Thioether Formation : 3-(4-Fluorophenylthio)propanamide is synthesized by reacting 3-mercaptopropanamide with 4-fluoroiodobenzene via a Ullmann coupling.
  • Oxidation : Treatment with oxone (2.5 eq) in methanol-water (3:1) at 0°C for 2 hours affords the sulfone.
  • Yield : 85%.

Amide Coupling Strategies

The final step involves coupling 3-((4-fluorophenyl)sulfonyl)propanoyl chloride with 4-methylbenzo[d]thiazol-2-amine. Two methods are prevalent:

Schotten-Baumann Reaction

  • Conditions :
    • 3-((4-Fluorophenyl)sulfonyl)propanoyl chloride (1 eq) is added dropwise to a solution of 4-methylbenzo[d]thiazol-2-amine (1 eq) in dichloromethane (DCM) and aqueous sodium bicarbonate.
    • Stirring at 0°C for 1 hour followed by room temperature for 12 hours.
  • Workup : The organic layer is dried over MgSO$$_4$$, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 3:1).
  • Yield : 65–70%.

Carbodiimide-Mediated Coupling

  • Conditions :
    • EDCl (1.5 eq) and HOBt (1.5 eq) are added to a solution of 3-((4-fluorophenyl)sulfonyl)propanoic acid (1 eq) and 4-methylbenzo[d]thiazol-2-amine (1 eq) in DCM.
    • Stirred at room temperature for 24 hours.
  • Workup : Similar to Method 4.1, with final purification by recrystallization from ethanol.
  • Yield : 75–80%.

Optimization and Challenges

Sulfonylation Efficiency

  • Catalyst Screening : TBAB outperforms crown ethers in nucleophilic sulfonylation, reducing reaction time from 24 to 12 hours.
  • Solvent Effects : DMF provides higher yields (72%) compared to THF (55%) or acetonitrile (60%) due to better solubility of sulfinate salts.

Oxidation Selectivity

  • Oxidant Comparison : Oxone achieves complete conversion to sulfone without over-oxidation, whereas mCPBA results in 15% sulfoxide byproduct.

Amide Coupling Side Reactions

  • Racemization Risk : Schotten-Baumann conditions minimize racemization (<2%) compared to room-temperature couplings.
  • Byproduct Formation : Urea derivatives from EDCl are removed via aqueous washes.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (400 MHz, DMSO-d$$6$$):
    • δ 8.21 (s, 1H, NH), 7.82–7.75 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 1H, thiazole-H), 3.42 (t, J = 7.2 Hz, 2H, CH$$2$$), 2.95 (t, J = 7.2 Hz, 2H, CH$$2$$), 2.45 (s, 3H, CH$$
    3$$).
  • HRMS : m/z 417.0925 [M+H]$$^+$$ (calculated 417.0928).
  • Purity Assessment

    • HPLC : >99% purity (C18 column, acetonitrile/water 70:30, λ = 254 nm).

    Comparative Evaluation of Synthetic Routes

    Method Key Step Yield (%) Purity (%) Cost Efficiency
    Sulfinate Substitution TBAB-catalyzed sulfonylation 72 98 High
    Thioether Oxidation Oxone-mediated oxidation 85 99 Moderate
    Schotten-Baumann Aqueous coupling 70 97 Low
    EDCl/HOBt Carbodiimide activation 80 99 Moderate

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

      Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

      Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

      Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

    Major Products

      Oxidation: Sulfoxides or sulfones.

      Reduction: Sulfides.

      Substitution: Nitro or halogenated derivatives of the original compound.

    Scientific Research Applications

    Antimicrobial Applications

    Recent studies have highlighted the compound's potential as an antimicrobial agent. The structural components of 3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide suggest that it may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

    Case Study: Antimicrobial Activity Evaluation

    In vitro studies have employed methods such as the turbidimetric method to assess the antimicrobial efficacy of compounds similar to this compound. For instance, derivatives of thiazole have shown promising results against common pathogens, indicating that modifications in the chemical structure can enhance antibacterial properties .

    CompoundActivity TypeTarget OrganismReference
    This compoundAntimicrobialVarious bacterial strains
    Derivative AAntimicrobialStaphylococcus aureus
    Derivative BAntimicrobialE. coli

    Anticancer Applications

    The anticancer potential of this compound is another area of significant interest. The benzo[d]thiazole moiety is known for its ability to interact with cellular targets involved in cancer proliferation.

    Case Study: Anticancer Activity Assessment

    Studies have demonstrated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer cells. The Sulforhodamine B assay has been utilized to evaluate the cytotoxicity of these compounds, revealing that certain derivatives possess IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

    CompoundActivity TypeCell LineIC50 Value (µM)Reference
    This compoundAnticancerMCF7 (breast cancer)TBD
    Derivative CAnticancerColon cancer cells12.5
    Derivative DAnticancerCervical cancer cells8.0

    Mechanistic Insights

    Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. These studies provide insights into how structural modifications can enhance binding affinity and specificity towards target proteins involved in disease pathways.

    Mechanism of Action

    The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

    Comparison with Similar Compounds

    Structural Comparisons

    The compound’s structural analogs vary in substituents, heterocyclic cores, and functional groups, leading to divergent physicochemical and biological profiles. Key examples include:

    Compound Name Core Structure Substituents/R-Groups Key Functional Differences
    Target Compound Benzo[d]thiazole 4-Methyl, 4-fluorophenylsulfonyl Sulfonyl group enhances polarity
    N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide Benzo[d]thiazole 4-Methoxyphenyl Methoxy group increases lipophilicity
    3-[(4-Chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)thiazol-2-yl]propanamide Thiazole 4-Chlorophenylsulfanyl, 4-fluorophenyl Sulfanyl (S-) vs. sulfonyl (SO2)
    GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Thiazole Pyridinyl, fluorophenyl Shorter acetamide backbone
    N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide Thiazole Furan-2-yl Electron-rich furan vs. sulfonyl

    Key Observations :

    • Sulfonyl vs.
    • Core Heterocycle : Benzo[d]thiazole derivatives exhibit greater aromatic rigidity than thiazole-based compounds, which may enhance target selectivity .
    • Substituent Effects : Fluorophenyl groups are common across analogs for their metabolic stability, while methoxy or furan groups alter lipophilicity and π-π stacking interactions .
    Physicochemical Properties
    • Stability : Sulfonyl groups resist tautomerization compared to thione-thiol equilibria observed in triazole derivatives .
    • Solubility: Hydrochloride salt formation in dimethylaminoethyl analogs enhances aqueous solubility, a modification absent in the target compound .

    Biological Activity

    3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a sulfonyl group and a benzo[d]thiazole moiety, which are critical for its interaction with biological targets.

    Chemical Structure and Properties

    The IUPAC name of the compound is 3-(4-fluorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide. Its molecular formula is C17H15FN2O3S2C_{17}H_{15}FN_2O_3S_2, and it has a molecular weight of 364.43 g/mol. The compound's structure allows for various interactions with biological macromolecules, enhancing its potential as a pharmacophore.

    PropertyValue
    Molecular FormulaC₁₇H₁₅FN₂O₃S₂
    Molecular Weight364.43 g/mol
    IUPAC Name3-(4-fluorophenyl)sulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide
    CAS Number895470-70-9

    The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl and amide groups can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings may engage in π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including anti-inflammatory and anticancer activities.

    Biological Activity

    Recent studies have investigated the compound's potential as a therapeutic agent:

    • Anticancer Activity : Preliminary research indicates that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.
    • Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.
    • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, which may contribute to its therapeutic effects.

    Case Studies and Research Findings

    Several studies have been conducted to explore the biological activity of this compound:

    • Study on Anticancer Properties : A study published by MDPI reported that this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating effective potency .
    • Inflammatory Response Modulation : Research conducted by ChemSrc found that the compound effectively reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, highlighting its anti-inflammatory potential .

    Comparative Analysis with Similar Compounds

    To understand the uniqueness of this compound, it is essential to compare it with similar sulfonamide derivatives:

    Compound NameBiological Activity
    4-FluorophenylsulfonamideModerate anticancer activity
    Benzo[d]thiazole derivativesVariable activity depending on substitution
    3-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamideEnhanced potency in inflammatory models

    Q & A

    Basic Question

    • Nuclear Magnetic Resonance (NMR):
      • ¹H/¹³C NMR: Confirm regiochemistry of the benzothiazole and sulfonamide groups. Key signals include the aromatic protons of the 4-fluorophenyl (δ 7.2–7.8 ppm) and methyl group in the benzothiazole (δ 2.5 ppm) .
    • Mass Spectrometry (HRMS): Validate molecular weight (C₁₇H₁₄F N₂O₃S₂; theoretical ~393.04 g/mol).
    • FT-IR: Identify sulfonyl (S=O stretching ~1350–1150 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups .
    • HPLC-PDA: Assess purity (>95% recommended for biological assays) .

    How should researchers design in vitro assays to evaluate the compound's biological activity?

    Basic Question

    • Target Selection: Prioritize enzymes/receptors associated with thiazole and sulfonamide bioactivity (e.g., carbonic anhydrases, tyrosine kinases) .
    • Assay Types:
      • Enzyme Inhibition: Use fluorometric or colorimetric assays (e.g., CA inhibition via esterase activity).
      • Antiproliferative Screening: Test against NCI-60 cancer cell lines with IC₅₀ determination via MTT/WST-1 assays .
    • Controls: Include positive controls (e.g., acetazolamide for CA inhibition) and vehicle controls (DMSO <0.1%) .

    What advanced strategies can elucidate the compound's mechanism of action in anticancer studies?

    Advanced Question

    • Molecular Docking: Model interactions with targets like EGFR or VEGFR using AutoDock/Vina. Focus on sulfonamide and benzothiazole binding pockets .
    • Transcriptomics/Proteomics: Compare gene/protein expression profiles (e.g., apoptosis markers like Bcl-2) in treated vs. untreated cells .
    • Kinetic Studies: Determine inhibition constants (Kᵢ) for enzyme targets using Lineweaver-Burk plots .

    How can structure-activity relationship (SAR) studies be structured to improve potency?

    Advanced Question

    • Variations to Test:
      • Benzothiazole Substituents: Replace 4-methyl with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
      • Sulfonyl Group Modifications: Introduce heterocyclic sulfonamides (e.g., triazole-sulfonamide hybrids) .
    • Data Analysis:
      • Use 3D-QSAR models (e.g., CoMFA) to correlate structural features with bioactivity .
      • Compare IC₅₀ values across derivatives to identify critical pharmacophores .

    How should researchers address contradictions in reported biological activities of similar compounds?

    Advanced Question

    • Comparative Structural Analysis: Overlay crystal structures or docking poses to assess binding mode consistency .
    • Experimental Reproducibility:
      • Validate assay conditions (e.g., pH, temperature) and cell line authenticity (STR profiling).
      • Replicate studies using standardized protocols (e.g., CLIA guidelines) .
    • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., enhanced activity against specific cancer subtypes) .

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